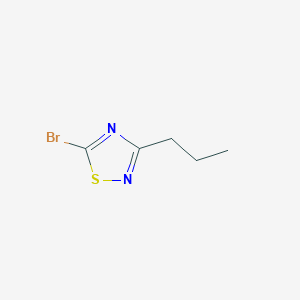

5-Bromo-3-propyl-1,2,4-thiadiazole

Description

Significance of Heterocyclic Compounds in Contemporary Chemical Research

Heterocyclic compounds are a diverse and essential class of organic molecules that feature a ring structure containing at least one atom that is not carbon. openaccessjournals.comlongdom.org These non-carbon atoms, such as nitrogen, oxygen, and sulfur, bestow unique chemical and physical properties upon the cyclic systems. openaccessjournals.com This uniqueness makes them indispensable in a wide array of scientific and industrial fields. ijpsr.com Their structural diversity and functional versatility mean they are fundamental building blocks in the synthesis of numerous products, including pharmaceuticals, agrochemicals, and advanced materials. openaccessjournals.comnveo.org In fact, a significant majority of new drugs contain heterocyclic moieties, highlighting their profound impact on medicinal chemistry and the development of new therapeutic agents. nveo.org

Overview of Thiadiazole Isomers and Their Unique Chemical Architectures

Thiadiazoles are a specific group of five-membered aromatic heterocyclic compounds that contain one sulfur atom and two nitrogen atoms within their ring structure. isres.orgnih.gov The arrangement of these heteroatoms can vary, leading to four distinct constitutional isomers: 1,2,3-thiadiazole, 1,2,4-thiadiazole (B1232254), 1,2,5-thiadiazole, and 1,3,4-thiadiazole (B1197879). isres.orgwikipedia.org This isomeric diversity enriches their structural possibilities and chemical properties. isres.org While the parent, unsubstituted thiadiazoles are not commonly used, their derivatives are prevalent in various applications. wikipedia.org The 1,2,4- and 1,3,4-thiadiazole isomers are the most extensively studied. isres.org

Table 1: Isomers of Thiadiazole

| Isomer | Chemical Structure | Key Features |

|---|---|---|

| 1,2,3-Thiadiazole | C2H2N2S | A five-membered ring with one sulfur and two adjacent nitrogen atoms. |

| 1,2,4-Thiadiazole | C2H2N2S | A five-membered ring with one sulfur and two nitrogen atoms separated by a carbon. |

| 1,2,5-Thiadiazole | C2H2N2S | A five-membered ring with one sulfur and two nitrogen atoms separated by a sulfur. |

| 1,3,4-Thiadiazole | C2H2N2S | A five-membered ring with one sulfur and two nitrogen atoms separated by a carbon, with nitrogens in positions 3 and 4 relative to the sulfur. |

This table presents the four constitutional isomers of thiadiazole, highlighting their basic structural differences.

Specific Academic Relevance of the 1,2,4-Thiadiazole Core Structure

The 1,2,4-thiadiazole ring is a significant scaffold in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgresearchgate.net Its structure is considered a "privileged" system, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov Derivatives of 1,2,4-thiadiazole have been investigated for a wide range of potential therapeutic applications. nih.gov The stability of the 1,2,4-thiadiazole ring, particularly when substituted at the 3- and 5-positions, makes it a reliable component in the design of new molecules. isres.org The synthesis of these compounds is an active area of research, with various methods being developed to create diverse derivatives efficiently. rsc.org

Contextualizing 5-Bromo-3-propyl-1,2,4-thiadiazole as a Substituted 1,2,4-Thiadiazole Derivative

This compound is a specific derivative of the 1,2,4-thiadiazole core. Its name indicates a bromine atom attached at the 5th position and a propyl group at the 3rd position of the thiadiazole ring. While specific research on this exact compound is limited, its structure places it within a well-studied class of substituted 1,2,4-thiadiazoles. The presence of a halogen (bromine) and an alkyl group (propyl) on the thiadiazole ring would be expected to influence its chemical reactivity and physical properties. For instance, the bromine atom at the 5-position is in a location known to be the most reactive site for nucleophilic substitution in the 1,2,4-thiadiazole ring. isres.org

Table 2: Properties of Related Bromo-Substituted Thiadiazoles

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Feature |

|---|---|---|---|

| 5-Bromo-3-methyl-1,2,4-thiadiazole | C3H3BrN2S | 179.04 | Methyl group at C3 |

| 5-Bromo-3-phenyl-1,2,4-thiadiazole | C8H5BrN2S | 239.11 | Phenyl group at C3 |

| 2-Amino-5-bromo-1,3,4-thiadiazole | C2H2BrN3S | 180.03 | Amino group at C2, Bromo at C5 of the 1,3,4-isomer |

| 2-Bromo-5-isopropyl-1,3,4-thiadiazole | C5H7BrN2S | 207.09 | Isopropyl group at C5, Bromo at C2 of the 1,3,4-isomer |

This table provides a comparative look at other bromo-substituted thiadiazole compounds, offering context for the properties of this compound. Data for these compounds is more readily available and can be used to infer potential characteristics of the title compound.

The study of such derivatives contributes to the broader understanding of structure-activity relationships within this class of heterocyclic compounds. The synthesis of unsymmetrically substituted 1,2,4-thiadiazoles like this compound is a key area of interest in organic synthesis. acs.org

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-3-propyl-1,2,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrN2S/c1-2-3-4-7-5(6)9-8-4/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIOYJDOLTKPSGJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1478042-51-1 | |

| Record name | 5-bromo-3-propyl-1,2,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 5 Bromo 3 Propyl 1,2,4 Thiadiazole Precursors and Analogues

Established Synthetic Pathways for 1,2,4-Thiadiazoles

The construction of the 1,2,4-thiadiazole (B1232254) ring can be achieved through several synthetic strategies, each offering distinct advantages in terms of substrate scope, efficiency, and reaction conditions.

Oxidative ring closure is a primary and widely utilized method for synthesizing 3,5-disubstituted-1,2,4-thiadiazoles. This approach typically involves the oxidative dimerization of thioamides. rhhz.netacs.org The process can be mediated by a variety of oxidizing agents. For instance, a green chemistry approach utilizes molecular oxygen as the terminal oxidant, catalyzed by iodine in water, to produce 3,5-diaryl-1,2,4-thiadiazoles from aryl thioamides in good to excellent yields. rhhz.net This method is also applicable to alkyl thioamides and substituted thioureas. rhhz.net

A proposed mechanism for this transformation begins with the iodination of the sulfur atom of a thioamide molecule, which then gets attacked by a second thioamide molecule. rhhz.net Subsequent elimination and tautomerization steps lead to the formation of the 1,2,4-thiadiazole ring. rhhz.net Other oxidants like hypervalent iodine compounds have also been employed, though these methods can present drawbacks related to toxicity and the use of hazardous solvents. rhhz.net

Recent advancements include enzyme-mediated strategies using vanadium-dependent haloperoxidases (VHPOs). acs.org This biocatalytic method employs a catalytic amount of a halide salt and hydrogen peroxide as the terminal oxidant, proceeding through two distinct enzyme-mediated sulfur halogenation events to form the heterocycle. acs.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing the formation of complex molecules from three or more starting materials in a single step, which is valued for its efficiency and atom economy. researchgate.net While MCRs are widely used for synthesizing various heterocycles, their application for 1,2,4-thiadiazoles is an area of ongoing development. researchgate.netnih.gov For example, one-pot protocols have been developed for synthesizing thiazole (B1198619) and 1,3,4-thiadiazole (B1197879) hybrids. nih.govacs.org A one-pot synthesis of unsymmetrically 3,5-disubstituted-1,2,4-thiadiazoles has been reported using aryl aldehydes, amidines, and elemental sulfur. acs.org Another efficient one-pot method for 3-alkyl-5-aryl-1,2,4-thiadiazoles involves the sequential addition of thioamides to nitriles, followed by an intramolecular oxidative N–S coupling mediated by molecular iodine. acs.org

Chemoenzymatic MCRs have also emerged, for instance, in the synthesis of thiazole derivatives, showcasing the potential of enzymes to catalyze complex transformations under mild conditions. nih.gov

[3+2]-Cycloaddition reactions represent a fundamental strategy for the construction of five-membered heterocyclic rings. nih.govfrontiersin.org In the context of sulfur- and nitrogen-containing heterocycles, this method is well-established for synthesizing isomers like 1,2,3-triazoles and thiazoles. nih.govfrontiersin.orgrsc.org For example, 1,2,3-triazoles are famously synthesized via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". nih.govnih.gov The synthesis of 2-trifluoromethyl thiazoles has been achieved through the [3+2] cycloaddition of pyridinium (B92312) 1,4-zwitterionic thiolates with a trifluoromethylated reagent. rsc.org While direct [3+2] cycloaddition routes to 1,2,4-thiadiazoles are less commonly cited in introductory contexts, the principles of this reaction type are central to modern heterocyclic chemistry.

The oxidation of thioamides is a cornerstone for the synthesis of 1,2,4-thiadiazoles and is often considered a specific and highly effective subset of oxidative ring closure methods. rhhz.netresearchgate.net This transformation can be accomplished using various oxidizing systems. A convenient and efficient method employs a dimethyl sulfoxide (B87167) (DMSO)-HCl system, which upon brief heating with certain thioamides, yields 1,2,4-thiadiazole derivatives. researchgate.net

Molecular iodine is another effective mediator for the oxidative dimerization of thioamides, capable of producing 3,5-disubstituted-1,2,4-thiadiazoles. rsc.org This particular protocol is notable for its ability to generate unsymmetrically disubstituted 1,2,4-thiadiazoles by reacting nitriles and thioamides in a one-pot procedure. rsc.org Furthermore, environmentally benign approaches using molecular oxygen in water, catalyzed by iodine, have been successfully developed for the oxidative dimerization of both aryl and alkyl thioamides. rhhz.net An electrochemical approach offers a catalyst- and oxidant-free alternative for the intramolecular dehydrogenative N-S bond formation from imidoyl thioureas to yield 5-amino-1,2,4-thiadiazoles. organic-chemistry.org

Table 1: Comparison of Oxidizing Agents for Thioamide-based Synthesis of 1,2,4-Thiadiazoles

| Oxidizing System | Starting Materials | Key Advantages | Citation(s) |

| I₂ / O₂ in Water | Thioamides | Green, environmentally benign, good to excellent yields | rhhz.net |

| Molecular Iodine (I₂) | Nitriles and Thioamides | Simple, practical, one-pot synthesis of unsymmetrical thiadiazoles | rsc.org |

| DMSO-HCl | Thioacrylamides | Convenient and efficient | researchgate.net |

| Vanadium Haloperoxidase / H₂O₂ | Thioamides | Biocatalytic, high chemoselectivity, mild conditions | acs.org |

| Phenyliodine(III) bis(trifluoroacetate) | Imidoyl thioureas | Metal-free, very short reaction times, very good yields | organic-chemistry.org |

| Electro-oxidation | Imidoyl thioureas | Catalyst- and oxidant-free, excellent functional group tolerance | organic-chemistry.org |

Strategies for Regioselective Functionalization at the 5-Position of 1,2,4-Thiadiazoles

Once the 1,2,4-thiadiazole core is constructed, its further functionalization is crucial for creating diverse derivatives. The electronic properties of the ring make certain positions susceptible to specific reactions, allowing for regioselective modifications.

The introduction of a halogen, such as bromine, at the 5-position of the 1,2,4-thiadiazole ring is a strategic move that installs a versatile functional handle. This bromine atom acts as an electron-withdrawing group and serves as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or as a coupling partner in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.gov

The synthesis of a bromo-substituted thiadiazole, such as 3-bromo-1,2,4-thiadiazol-5-amine, typically involves the direct bromination of a pre-existing thiadiazole ring. For example, treating 2-amino-1,2,4-thiadiazole with bromine in an acidic solution, followed by oxidation, can yield the corresponding 3-bromo derivative. The bromine at the 5-position of compounds like 5-bromo-3-cyclopropyl-1,2,4-thiadiazole (B1375249) is known to undergo SNAr with various nucleophiles, enabling the construction of more complex molecular architectures. This reactivity highlights the importance of regioselective halogenation in the synthesis of functionalized 1,2,4-thiadiazole-based compounds.

Nucleophilic Substitution Reactions at the 5-Position for Derivatization

The carbon atom at the 5-position of the 1,2,4-thiadiazole ring is electron-deficient due to the electronegativity of the adjacent nitrogen and sulfur atoms. nih.gov This inherent electronic property makes the 5-position susceptible to nucleophilic attack. A halogen, such as bromine, at this position acts as an excellent leaving group, facilitating nucleophilic aromatic substitution (SNAr) reactions. This reactivity is a cornerstone for the derivatization of 5-bromo-1,2,4-thiadiazole (B1288382) scaffolds. nih.gov

A variety of nucleophiles can be employed to displace the bromide ion, leading to a diverse array of 5-substituted-3-propyl-1,2,4-thiadiazoles. The reactivity and reaction conditions depend on the nature of the nucleophile. For instance, reactions with amines (N-nucleophiles) can yield 5-amino-1,2,4-thiadiazole derivatives. Research on analogous bromo-thiadiazole systems, such as 4-bromobenzo[1,2-d:4,5-d′]bis( nanobioletters.comresearchgate.netresearchgate.netthiadiazole), has shown successful substitution with various aliphatic and aromatic amines, including morpholine, piperidine, and aniline, although some substrates may require elevated temperatures for complete conversion. nih.gov However, these bromo derivatives can be resistant to O-nucleophiles like water, alcohols, or phenols, often leading to decomposition at higher temperatures rather than substitution. nih.gov

Halogenated 1,3,4-thiadiazoles are also noted as important intermediates where the halogen is readily displaced by nucleophiles. nih.gov The principles governing these reactions are broadly applicable to the 1,2,4-thiadiazole isomer, making 5-bromo-3-propyl-1,2,4-thiadiazole a valuable intermediate for creating libraries of novel compounds.

| Nucleophile Type | Example Nucleophile | General Product | Potential Reaction Conditions |

|---|---|---|---|

| N-Nucleophile | Amine (e.g., Morpholine, Aniline) | 5-Amino-3-propyl-1,2,4-thiadiazole | Heating in a suitable solvent (e.g., Dioxane, DMF) nih.govresearchgate.net |

| S-Nucleophile | Thiol (e.g., Thiophenol) | 5-Thioether-3-propyl-1,2,4-thiadiazole | Base-mediated reaction (e.g., Triethylamine) in an inert solvent |

| C-Nucleophile | Organometallic Reagent (e.g., Organoboron compound) | 5-Aryl/Alkyl-3-propyl-1,2,4-thiadiazole | Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reaction) researchgate.net |

Incorporation of Propyl Moieties at the 3-Position in 1,2,4-Thiadiazole Synthesis

The synthesis of 3,5-disubstituted-1,2,4-thiadiazoles is most commonly achieved through the oxidative dimerization of thioamides. acs.org To incorporate a propyl group at the 3-position, the logical starting material would be propanethioamide (butyramide's thio-analogue). In this approach, two equivalents of the thioamide undergo an oxidative cyclization to form the 3,5-dipropyl-1,2,4-thiadiazole.

For the synthesis of unsymmetrically substituted thiadiazoles, such as this compound, a different strategy is required. One such method involves the reaction of amidines with dithioesters or isothiocyanates, followed by an intramolecular dehydrogenative N-S bond formation. acs.orgorganic-chemistry.org For instance, propanamidine could be reacted with a suitable thioacylating agent, followed by cyclization to introduce the 3-propyl group.

Another established route for synthesizing 2-alkylamino-1,3,4-thiadiazoles involves the reaction of 4-alkylthiosemicarbazides with orthoformate esters. nih.gov While this applies to a different isomer, similar principles of building the heterocyclic core from acyclic precursors are central to synthesizing 3-propyl-1,2,4-thiadiazoles. The key is the selection of a precursor that already contains the propyl group, which is then incorporated into the thiadiazole ring during the cyclization step.

| Synthetic Method | Propyl-Containing Precursor | Co-reactant/Reagent | Resulting Structure Type |

|---|---|---|---|

| Oxidative Dimerization of Thioamides acs.org | Propanethioamide | Oxidizing Agent (e.g., I2, H2O2) | 3,5-Dipropyl-1,2,4-thiadiazole |

| Condensation and Cyclization acs.org | Propanamidine | Dithioester or Isothiocyanate | Unsymmetrical 3-Propyl-1,2,4-thiadiazole |

| Acylation of Thiosemicarbazide (B42300) bu.edu.eg | Butyric acid (or derivative) | Thiosemicarbazide, then dehydrating agent | 2-Amino-5-propyl-1,3,4-thiadiazole (analogue) |

Innovative Synthetic Methodologies

Recent advancements in chemical synthesis have emphasized the development of more efficient, sustainable, and environmentally benign processes. These innovations are highly applicable to the synthesis of heterocyclic compounds like 1,2,4-thiadiazoles.

A cutting-edge approach to heterocycle synthesis involves the use of enzymes to catalyze reactions with high selectivity and under mild conditions. researchgate.netchemrxiv.org An enzyme-mediated strategy for the oxidative dimerization of thioamides to form 1,2,4-thiadiazoles has been developed using vanadium-dependent haloperoxidases (VHPOs). researchgate.netacs.orgacs.org This biocatalytic method utilizes a catalytic amount of a halide salt (e.g., NaBr) and hydrogen peroxide as the terminal oxidant. chemrxiv.orgacs.org

The proposed mechanism involves the VHPO enzyme catalyzing the S-bromination of a thioamide molecule. acs.org This activated intermediate then reacts with a second thioamide molecule. A subsequent enzyme-catalyzed bromination initiates the ring closure to form the 1,2,4-thiadiazole ring system. acs.org This process demonstrates enzymatic halide recycling, providing a sustainable platform for intermolecular bond formation. researchgate.netchemrxiv.org The method has been successfully applied to a range of thioamides, producing the corresponding 1,2,4-thiadiazoles in moderate to high yields. acs.orgacs.org

| Thioamide Substrate | Yield (%) | Reference |

|---|---|---|

| para-Methylthiobenzamide | 81 | acs.org |

| para-tert-Butylthiobenzamide | 91 | acs.org |

| para-Chlorothiobenzamide | 71 | acs.org |

| para-Bromothiobenzamide | 52 | acs.org |

Green chemistry principles aim to reduce or eliminate the use and generation of hazardous substances in chemical synthesis. researchgate.net Several green methodologies have been successfully applied to the synthesis of thiadiazoles, offering significant advantages over conventional methods. nanobioletters.com These techniques often result in higher yields, shorter reaction times, and a reduction in chemical waste. researchgate.netresearchgate.net

Microwave Irradiation: This technique uses microwave energy to heat reactions rapidly and uniformly, often leading to a dramatic reduction in reaction times and improved yields compared to conventional heating. researchgate.netingentaconnect.com It has been employed for the acid-catalyzed cyclization of thiosemicarbazide derivatives to produce thiadiazoles. researchgate.net

Ultrasonication: The use of ultrasound energy can enhance reaction rates and yields by creating localized high-pressure and high-temperature zones through acoustic cavitation. nanobioletters.com

Solvent-Free Reactions (Grinding): Performing reactions by grinding solid reactants together in a mortar and pestle, known as grindstone chemistry, eliminates the need for solvents. tandfonline.com This approach is simple, efficient, economical, and environmentally friendly, and has been used for the synthesis of 1,3,4-thiadiazole derivatives. tandfonline.com

These green approaches represent a significant step forward in the sustainable production of thiadiazole-based compounds. nanobioletters.comresearchgate.net

| Parameter | Conventional Methods | Green Chemistry Methods (Microwave/Grinding) |

|---|---|---|

| Reaction Time | Often several hours | Reduced to minutes researchgate.nettandfonline.com |

| Energy Consumption | Higher (prolonged heating) | Lower (shorter times, direct energy transfer) |

| Solvent Use | Often requires large volumes of organic solvents | Reduced or eliminated (solvent-free grinding) tandfonline.com |

| Yield | Variable | Often higher yields (75-90% reported) nanobioletters.com |

| Byproducts | Can be significant | Often reduced, leading to cleaner reactions researchgate.net |

Computational and Theoretical Investigations of 5 Bromo 3 Propyl 1,2,4 Thiadiazole Molecular Architecture and Interactions

Quantum-Mechanical (QM) Characterization of Thiadiazole Derivatives

The aromaticity of the 1,2,4-thiadiazole (B1232254) ring is a key feature that contributes to its stability. isres.org QM calculations can quantify this aromaticity and predict how the bromo and propyl substituents on 5-Bromo-3-propyl-1,2,4-thiadiazole might modulate the electron distribution within the ring. This, in turn, affects the molecule's reactivity and intermolecular interactions.

Molecular Docking Studies for Predictive Biological Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jpsionline.com In the context of drug discovery, this is crucial for predicting how a molecule like this compound might interact with a biological target, such as a protein or enzyme.

For various thiadiazole derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating binding mechanisms. nih.govnih.govtandfonline.comacs.org For example, research on other 1,2,4-thiadiazole derivatives has shown that the thiadiazole ring can participate in crucial hydrogen bonding and hydrophobic interactions within the binding pockets of enzymes. nih.govtandfonline.com Docking simulations for this compound could predict its binding affinity and pose within the active site of various enzymes, offering a preliminary assessment of its potential pharmacological activity. acs.orgnih.gov

Structure-Activity Relationship (SAR) Elucidation through Computational Analysis

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. Computational analysis plays a pivotal role in modern SAR investigations. By systematically modifying the structure of this compound in silico (e.g., changing the position or nature of the substituents) and then performing calculations like molecular docking or QSAR (Quantitative Structure-Activity Relationship) analysis, researchers can predict how these changes will affect its biological profile.

Studies on other thiadiazole derivatives have successfully used computational SAR to identify key structural features responsible for their activity. rsc.org For instance, the presence and position of certain functional groups on the thiadiazole scaffold have been shown to be critical for their potency as enzyme inhibitors or receptor antagonists. nih.govnih.gov This computational approach can guide the synthesis of more potent and selective analogs of this compound.

Density Functional Theory (DFT) Applications in Thiadiazole Reactivity and Stability

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. acs.orgresearchgate.net In the study of this compound, DFT can be applied to understand its reactivity and stability. researchgate.net

DFT calculations can determine various molecular properties that are key to understanding reactivity, such as:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies indicate the molecule's ability to donate or accept electrons, respectively. The energy gap between them is a measure of the molecule's chemical reactivity. mdpi.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is crucial for predicting how the molecule will interact with other reagents.

Atomic Charges: DFT can calculate the partial charges on each atom, providing further insight into the molecule's polarity and reactive sites. mdpi.com

Studies on similar heterocyclic systems have demonstrated the utility of DFT in predicting their chemical behavior and stability. nih.govmdpi.com

Theoretical Studies of Reaction Mechanisms, including Ring-Opening Processes

Computational chemistry allows for the detailed investigation of reaction mechanisms, providing insights that are often difficult to obtain through experimental methods alone. For this compound, theoretical studies can elucidate the pathways of its synthesis and potential degradation, including ring-opening processes. researchgate.net

By calculating the energies of reactants, transition states, and products, chemists can map out the entire energy profile of a reaction. This helps in understanding the feasibility of a reaction, identifying rate-determining steps, and predicting the formation of different products. For instance, theoretical studies on the synthesis of 1,2,4-thiadiazoles have proposed detailed mechanistic pathways. researchgate.netacs.org Understanding the mechanism of potential ring-opening reactions is also crucial for assessing the compound's stability under various conditions.

In Silico Prediction of Biological Activity and Target Engagement

In silico methods encompass a range of computational techniques used to predict the biological activity and potential targets of a compound before it is synthesized and tested in the lab. researchgate.net For this compound, these predictive models can save significant time and resources in the drug discovery process.

These methods often rely on machine learning algorithms trained on large datasets of known active and inactive compounds. By analyzing the structural features of this compound, these models can predict its likelihood of interacting with specific biological targets or exhibiting certain pharmacological effects. The predictions from these in silico tools can then be used to prioritize which compounds to synthesize and test experimentally, streamlining the search for new therapeutic agents. nih.gov

Academic Exploration of Biological Activities and Molecular Target Engagement of Substituted 1,2,4 Thiadiazoles, with Emphasis on Principles Applicable to 5 Bromo 3 Propyl 1,2,4 Thiadiazole

Enzyme Inhibition and Modulatory Effects

Substituted 1,2,4-thiadiazoles are recognized for their capacity to interact with and modulate the activity of various enzymes through a range of mechanisms.

Cysteine-Targeting Mechanisms: Thiol Trapping and Covalent Inhibition

A prominent feature of the 1,2,4-thiadiazole (B1232254) ring is its ability to act as a "warhead" for targeting cysteine residues in proteins. nih.govnih.govnih.gov This interaction is characterized by the nucleophilic attack of the cysteine thiol group on the N-S bond of the thiadiazole ring. nih.gov This attack leads to the opening of the heterocyclic ring and the formation of a disulfide bond between the inhibitor and the cysteine residue, resulting in the covalent inhibition and inactivation of the enzyme. nih.govresearchgate.net This mechanism has been described as a ring-opening metathesis reaction. nih.govnih.gov This thiol-trapping capability makes 1,2,4-thiadiazoles effective inhibitors of enzymes where a cysteine residue is crucial for catalytic activity. nih.gov

Cholinesterase Inhibition (AChE, BChE)

Several studies have explored the potential of substituted 1,2,4-thiadiazoles and their isomers as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the regulation of the neurotransmitter acetylcholine. nih.govlookchem.comnih.gov Inhibition of these enzymes is a key therapeutic strategy for conditions like Alzheimer's disease. nih.govlookchem.com

Research has shown that certain 1,3,4-thiadiazole (B1197879) derivatives can inhibit AChE and BChE with varying potencies, with some compounds exhibiting IC50 values in the nanomolar to micromolar range. lookchem.comtbzmed.ac.ir For instance, a series of novel 1,3,4-thiadiazole-based compounds demonstrated IC50 values ranging from over 500 μM to as low as 0.053 μM for AChE and over 500 μM to 0.105 μM for BChE. lookchem.com Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors of AChE. nih.govlookchem.com The structure-activity relationship suggests that the nature and position of substituents on the thiadiazole ring and associated moieties significantly influence the inhibitory activity. tbzmed.ac.ir

ATPase Inhibition (e.g., H+/K+ ATPase)

The cysteine-targeting mechanism of 1,2,4-thiadiazoles extends to their ability to inhibit ATPases, such as the H+/K+ ATPase (proton pump). nih.gov This enzyme, which contains critical cysteine residues, is responsible for acid secretion in the stomach. The electrophilic nature of the 1,2,4-thiadiazole ring allows it to react with these cysteine residues, leading to enzyme inactivation. nih.gov

Protease Inhibition (e.g., Cathepsin B, Transglutaminase, 3CLpro, PLpro)

The 1,2,4-thiadiazole scaffold has been identified as a key pharmacophore for the design of inhibitors against various proteases, particularly those dependent on a cysteine residue in their active site. nih.govnih.govnih.gov

Cathepsin B and Transglutaminase: 1,2,4-Thiadiazoles have been investigated as inhibitors of cysteine-dependent enzymes like cathepsin B and transglutaminase. nih.gov The inhibitory action is attributed to the covalent modification of the catalytic cysteine residue through the thiol-trapping mechanism. nih.govresearchgate.net

3CLpro and PLpro: In the context of viral proteases, substituted 2,3,5- rsc.orgnih.govnih.gov-thiadiazoles have been discovered as potent covalent inhibitors of the 3C-like protease (3CLpro) and papain-like protease (PLpro) of SARS-CoV-2. nih.govnih.gov These enzymes are essential for viral replication. The thiadiazole ring acts as a warhead, covalently binding to the catalytic cysteine (Cys145 in 3CLpro) via a ring-opening mechanism. nih.govnih.gov Certain analogs have shown inhibitory activity at submicromolar concentrations, with IC50 values ranging from 0.118 to 0.582 μM for 3CLpro. nih.govnih.gov Interestingly, some of these compounds displayed negligible effects on other proteases like chymotrypsin, cathepsin B, and cathepsin L, suggesting a degree of selectivity. nih.govnih.gov

Aromatase Inhibition

Derivatives of 1,2,4-thiadiazole have been investigated as inhibitors of aromatase (CYP19), a key enzyme in estrogen biosynthesis and a target for the treatment of hormone-dependent breast cancer. nih.govnih.gov For example, 3,5-bis(pyridin-3-yl)-1,2,4-thiadiazole has been identified as an aromatase inhibitor. nih.gov The inhibitory potential is influenced by the substituents on the thiadiazole ring, with some triazole-containing derivatives showing potent anti-aromatase activity. nih.gov

Receptor Tyrosine Kinase Inhibition (e.g., EGFR, HER-2)

The 1,2,4-thiadiazole scaffold has also been incorporated into molecules designed to inhibit receptor tyrosine kinases (RTKs), which are crucial mediators of cell signaling pathways often dysregulated in cancer.

EGFR and HER-2: Certain 1,3,4-thiadiazole derivatives have been developed as dual inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2). nih.gov These receptors are overexpressed in various cancers. nih.gov For instance, a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives showed potent inhibitory activity against both EGFR and HER-2. nih.gov Similarly, thiazole (B1198619) and imidazo[2,1-b]thiazole (B1210989) derivatives have demonstrated dual EGFR/HER2 kinase inhibition, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov

Table 1: Inhibitory Activities of Substituted Thiadiazole Derivatives

| Enzyme/Receptor Target | Thiadiazole Isomer | Compound Series | Inhibitory Concentration (IC50) | Reference |

| Acetylcholinesterase (AChE) | 1,3,4-Thiadiazole | Novel 1,3,4-thiadiazole based compounds | 0.053 µM to >500 µM | lookchem.com |

| Butyrylcholinesterase (BChE) | 1,3,4-Thiadiazole | Novel 1,3,4-thiadiazole based compounds | 0.105 µM to >500 µM | lookchem.com |

| SARS-CoV-2 3CLpro | 1,2,4-Thiadiazole | 2,3,5-substituted rsc.orgnih.govnih.gov-thiadiazoles | 0.118 to 0.582 µM | nih.govnih.gov |

| EGFR | 1,3,4-Thiadiazole | N-(1,3,4-thiadiazol-2-yl)benzamides | Potent inhibition | nih.gov |

| HER-2 | 1,3,4-Thiadiazole | N-(1,3,4-thiadiazol-2-yl)benzamides | Potent inhibition | nih.gov |

| EGFR | Thiazole/Imidazo[2,1-b]thiazole | Thiazole and imidazo[2,1-b]thiazole derivatives | As low as 0.122 µM | nih.gov |

| HER-2 | Thiazole/Imidazo[2,1-b]thiazole | Thiazole and imidazo[2,1-b]thiazole derivatives | As low as 0.078 µM | nih.gov |

| Aromatase | 1,2,4-Thiadiazole | 1,2,3-triazole/1,2,4-triazole (B32235) hybrids | As low as 0.09 µM | nih.gov |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a flavin-dependent monoamine oxidase that plays a crucial role in epigenetic regulation by demethylating histone H3 at lysines 4 and 9 (H3K4 and H3K9). frontiersin.org Its overexpression is implicated in various cancers, making it a prominent therapeutic target. frontiersin.orgnih.gov While many known LSD1 inhibitors are based on scaffolds like tranylcypromine, research has expanded to include various nitrogen-containing heterocyclic compounds. nih.gov

Although direct studies on 5-Bromo-3-propyl-1,2,4-thiadiazole as an LSD1 inhibitor are not prevalent, the potential for this class of compounds is an active area of research. For instance, compounds featuring a 1,2,4-triazole scaffold, which is structurally related to the 1,2,4-thiadiazole core, have been identified as potent, reversible inhibitors of LSD1. frontiersin.orgnih.gov One study detailed a series of 3,5-diamino-1,2,4-triazoles that effectively inhibit LSD1 and increase cellular levels of H3K4me2, a marker for gene transcription activation. nih.gov Similarly, research into 1,3,4-thiadiazole derivatives has shown remarkable LSD1 inhibition, with some compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov These findings suggest that the nitrogen and sulfur-containing heterocyclic system of 1,2,4-thiadiazoles could serve as a pharmacophore for interacting with the LSD1 active site, presenting a viable framework for designing novel inhibitors.

Carbonic Anhydrase Inhibition

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. researchgate.netnih.govtandfonline.com The sulfonamide group is a classic pharmacophore for CA inhibition, and heterocyclic sulfonamides are a major class of CA inhibitors.

Derivatives of the related 1,3,4-thiadiazole scaffold are well-documented as potent CA inhibitors. For example, 2-substituted-1,3,4-thiadiazole-5-sulfonamides have shown significant inhibitory activity against various CA isoforms, including the clinically relevant CA II. nih.gov One study reported IC₅₀ values ranging from 33 nM to 1910 nM for this class of compounds against CA II. nih.gov Other research on 1,3,4-thiadiazole-thiazolidinone hybrids also demonstrated potent CA inhibition, with some derivatives surpassing the activity of the standard drug acetazolamide. rsc.org While much of the existing literature focuses on the 1,3,4-isomer, the structural features of the 1,2,4-thiadiazole ring also make it a candidate for the design of CA inhibitors. The key interaction involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, a principle that can be applied to novel 1,2,4-thiadiazole-based sulfonamides.

Antimicrobial Research Perspectives

The rise of antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. The 1,2,4-thiadiazole scaffold has been explored for its potential against a range of pathogenic microorganisms.

Antibacterial Activity: Mechanisms and Spectrum

Substituted 1,2,4-thiadiazoles have demonstrated notable antibacterial properties. A study on sulfonamide-1,2,4-thiadiazole derivatives revealed their activity against various bacterial strains. nih.gov The mechanism of action for many thiadiazole-based compounds is thought to involve the disruption of essential cellular processes. For instance, some studies on related heterocyclic compounds suggest that they may interfere with DNA synthesis or the function of key enzymes like kinase ThiM. rsc.org

The antibacterial spectrum can be broad, covering both Gram-positive and Gram-negative bacteria. While specific data for this compound is not available, related structures provide insight into its potential. For example, certain cephalosporin (B10832234) antibiotics that incorporate a 1,2,4-thiadiazole moiety have been investigated for their potent antibacterial effects. nih.gov Research on 1,3,4-thiadiazole derivatives has also shown inhibitory effects against bacteria such as Klebsiella pneumoniae and Staphylococcus epidermidis. rsc.org

Table 1: Antibacterial Activity of Selected Thiadiazole Derivatives

Antifungal Activity: Mechanistic Investigations

The 1,2,4-thiadiazole scaffold is also a promising basis for the development of new antifungal agents. Research has shown that derivatives can exhibit significant activity against a variety of fungal pathogens. A series of sulfonamide-1,2,4-thiadiazole compounds demonstrated potent activity against several micromycetes, with efficacy comparable to the commercial fungicide bifonazole. nih.govscispace.com The lipophilicity of these compounds appears to play a role in their activity, influencing their ability to penetrate fungal cell membranes. nih.gov

Mechanistic investigations into related 1,3,4-thiadiazole derivatives suggest that they can induce fungistatic or fungicidal effects depending on the concentration. nih.gov These compounds have been shown to be active against various species of Candida and molds like Aspergillus. nih.gov The precise mechanism is not fully elucidated but is an area of active investigation. nih.gov

Table 2: Antifungal Activity of Selected Thiadiazole Derivatives

Antiviral Activity: Focus on SARS-CoV-2 (3CLpro, PLpro)

The COVID-19 pandemic spurred intensive research into antiviral agents, with viral proteases being key targets. The SARS-CoV-2 3C-like protease (3CLpro) and papain-like protease (PLpro) are essential for viral replication and represent prime targets for therapeutic intervention. researchgate.netnih.govfrontiersin.org

Notably, a series of 2,3,5-substituted 1,2,4-thiadiazole analogues have been identified as potent, non-peptidomimetic covalent inhibitors of both 3CLpro and PLpro. researchgate.netnih.gov These compounds displayed inhibitory concentrations (IC₅₀) at the submicromolar level against 3CLpro. researchgate.netnih.gov The proposed mechanism involves a covalent interaction with the catalytic cysteine residue (Cys145) in the protease active site via a ring-opening metathesis reaction, highlighting the 1,2,4-thiadiazole ring as a potential "warhead" for covalent inhibitors. researchgate.netnih.gov Furthermore, computational studies have suggested that cephalosporin antibiotics containing a 1,2,4-thiadiazole moiety could also interact with SARS-CoV-2 proteases, with PLpro being a favorable target. nih.govresearchgate.net

Table 3: Anti-SARS-CoV-2 Activity of 1,2,4-Thiadiazole Derivatives

Antitubercular Research

Tuberculosis, caused by Mycobacterium tuberculosis, remains a major global health threat, with drug-resistant strains posing a significant challenge. researchgate.net The thiadiazole nucleus is present in many compounds investigated for antitubercular activity. tandfonline.comacs.org While much of the research has centered on the 1,3,4-thiadiazole isomer, the findings provide a basis for exploring 1,2,4-thiadiazoles.

Studies on 2,5-disubstituted-1,3,4-thiadiazoles have shown inhibitory activity against M. tuberculosis H37Rv. acs.org For example, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showed 69% inhibition in one study. acs.org The search for new antitubercular drugs has also led to the synthesis of 1,2,4-triazole derivatives, which are structurally similar to 1,2,4-thiadiazoles, with some compounds showing potent activity with MIC values as low as 0.976 μg/mL against M. tuberculosis H37Ra. nih.govnih.gov These results underscore the potential of nitrogen-sulfur containing heterocycles in the development of new agents to combat tuberculosis.

Table 4: Antitubercular Activity of Selected Thiadiazole and Related Heterocycles

Table of Mentioned Compounds

Antiparasitic Investigations

The thiadiazole scaffold is a recurring motif in the search for novel antiparasitic agents, with various isomers demonstrating activity against a range of parasites. nih.govresearchgate.net Derivatives of the related 1,3,4-thiadiazole nucleus, for instance, have been identified as promising agents against Toxoplasma gondii, the parasite responsible for toxoplasmosis. nih.gov Studies have shown that certain 1,3,4-thiadiazoles can effectively inhibit the proliferation of T. gondii in vitro, suggesting they act directly on the tachyzoites or the parasitophorous vacuoles. nih.gov

Research into 5-(5-nitroheteroaryl-2-yl)-1,3,4-thiadiazole derivatives has revealed potent antileishmanial activity with low toxicity. nih.gov The mechanism of action for some of these compounds is thought to involve the disruption of DNA topoisomerase I and II activities, which are crucial for parasite replication. nih.gov Specifically, 5-nitrofuran-2-yl-1,3,4-thiadiazoles bearing n-propyl or n-butyl side chains have demonstrated significant activity against both promastigote and amastigote forms of Leishmania. researchgate.net

While direct studies on the antiparasitic properties of this compound are not extensively documented, the established antiparasitic potential of the broader thiadiazole class provides a strong rationale for its investigation. The presence of the 1,2,4-thiadiazole core, combined with the lipophilic propyl group and the electronegative bromo substituent, presents a unique chemical profile. These features could influence membrane permeability and interaction with parasitic enzymes, making it a candidate for screening against parasites like Leishmania and Toxoplasma gondii.

Antineoplastic Research Endeavors

The development of thiadiazole derivatives as anticancer agents is an active area of research, leveraging their ability to interfere with fundamental cellular processes in cancer cells. nih.govnih.gov

A substantial body of evidence demonstrates the in vitro cytotoxicity of 1,2,4-thiadiazole derivatives against a wide array of human cancer cell lines. Halogenation, particularly bromo-substitution, has been identified as a key strategy for enhancing cytotoxic potency.

The table below summarizes the cytotoxic activity of various bromo-substituted thiadiazole derivatives from different studies, illustrating the potency conferred by the bromo-substituent.

Based on these principles, this compound is a strong candidate for anticancer research. The 5-bromo substitution on the 1,2,4-thiadiazole ring is a key feature associated with enhanced cytotoxicity in related compounds. nih.govnih.gov The 3-propyl group adds a lipophilic character that may influence the compound's uptake and interaction with cellular components.

Beyond direct cytotoxicity, thiadiazole derivatives have been shown to affect other critical aspects of cancer progression, including cell growth, migration, and invasion. The aryl acetamide (B32628) 1,3,4-thiadiazole derivative (III) has been reported to down-regulate the expression levels of MMP2 (Matrix Metalloproteinase-2) and VEGFA (Vascular Endothelial Growth Factor A), key proteins involved in invasion and angiogenesis. mdpi.com Inhibition of these pathways is a crucial strategy in developing antimetastatic therapies.

For this compound, its potential to modulate these processes would likely stem from its interaction with signaling pathways that control cell motility and the expression of metastatic proteins. The structural combination of the thiadiazole core and bromo-substituent, which has proven effective in cytotoxic contexts, could also confer inhibitory activity against kinases or other enzymes that regulate cancer cell invasion.

Neuropharmacological Research

The unique chemical properties of 1,2,4-thiadiazoles also make them attractive scaffolds for addressing neurological disorders.

Alzheimer's disease pathology is characterized by the aggregation of amyloid-beta (Aβ) peptides into plaques. nih.gov Small molecules that can modulate this aggregation process are of significant therapeutic interest. Thiazole and thiazolidine-based compounds have been shown to inhibit Aβ aggregation, and by extension, the structurally similar thiadiazole core is considered a promising scaffold for developing anti-Alzheimer agents. nih.gov The design of hybrid molecules that target multiple aspects of the disease cascade, including Aβ aggregation and cholinesterase activity, is an active area of investigation. nih.gov

While direct evidence for this compound is lacking, its potential can be inferred. The planar, aromatic thiadiazole ring could enable it to intercalate between β-sheets of Aβ fibrils, disrupting their formation. The bromo and propyl substituents would modulate the electronic and steric properties of the molecule, influencing its binding affinity and specificity for Aβ aggregates.

Thiadiazole derivatives have been extensively investigated for their anticonvulsant properties. nih.gov A variety of substituted 1,2,4- and 1,3,4-thiadiazoles have shown protection in preclinical models of seizures, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.gov

Notably, halogen substitution has been repeatedly linked to potent anticonvulsant activity. Studies on 1,3,4-thiadiazole derivatives have concluded that bromo-substituted compounds are particularly potent. nih.gov For example, one study found that a bromo-substituted benzamide (B126) derivative of 1,3,4-thiadiazole provided 100% protection against mortality in a PTZ-induced seizure model. nih.gov Another study identified that a chloro-substitution on a 1,2,4-thiadiazole resulted in maximal activity in the MES test. nih.gov These findings strongly suggest that a halogen at a key position on the thiadiazole scaffold is a critical determinant for anticonvulsant efficacy.

The table below highlights findings for halo-substituted thiadiazoles in anticonvulsant screens.

Given these established principles, this compound emerges as a compound of high interest for anticonvulsant research. The presence of the bromine atom at the 5-position is a strong indicator of potential activity. The mechanistic basis for thiadiazole anticonvulsant action is thought to involve modulation of voltage-gated sodium channels or GABAergic neurotransmission. The specific combination of the 1,2,4-thiadiazole ring, the 5-bromo substituent, and the 3-propyl group in the target molecule would define its interaction with these neurological targets.

Anti-inflammatory and Analgesic Research

The 1,2,4-thiadiazole scaffold is a recognized pharmacophore in the development of anti-inflammatory and analgesic agents. researchgate.netcore.ac.uk Research into various substituted 1,3,4-thiadiazoles, an isomeric form of 1,2,4-thiadiazoles, has demonstrated that these compounds can exhibit significant anti-inflammatory and analgesic effects, often with a reduced risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs). ijpsdronline.comnih.govthaiscience.info

The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway. nih.govnih.gov Molecular docking studies have shown that certain thiadiazole derivatives can selectively inhibit COX-2, an enzyme isoform induced during inflammation, over the constitutively expressed COX-1. nih.govnih.gov This selectivity is a desirable trait as it is associated with a lower incidence of gastric irritation. thaiscience.info For instance, a series of 2,6-diaryl-imidazo[2,1-b] ijpsdronline.comresearchgate.netzsmu.edu.uathiadiazole derivatives were synthesized and evaluated for their anti-inflammatory and analgesic properties. nih.gov One compound from this series demonstrated superior anti-inflammatory activity compared to the standard drug diclofenac (B195802) in a carrageenan-induced rat paw edema model. nih.gov

Furthermore, studies on novel 2,5-disubstituted-1,3,4-thiadiazole derivatives have identified compounds with potent analgesic and anti-inflammatory profiles and low ulcerogenic potential. thaiscience.info The structural variations in these derivatives, such as the nature and position of substituent groups on the thiadiazole ring and any attached phenyl rings, play a crucial role in their biological activity. ijpsdronline.comnih.gov For example, certain substitutions can enhance the compound's ability to bind to the active site of the COX-2 enzyme. nih.gov

While direct experimental data on this compound is limited, the established anti-inflammatory and analgesic potential of the broader thiadiazole class suggests that this compound warrants investigation for similar activities. The presence of a halogen (bromo) and an alkyl (propyl) group on the 1,2,4-thiadiazole core of this compound could influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for further study in this area.

Table 1: Anti-inflammatory and Analgesic Activity of Selected Thiadiazole Derivatives

| Compound Class | Key Findings | Reference |

| 2,6-Diaryl-imidazo[2,1-b] ijpsdronline.comresearchgate.netzsmu.edu.uathiadiazoles | One derivative showed better anti-inflammatory activity than diclofenac. Some derivatives displayed comparable antinociceptive activity to diclofenac with no ulcerogenic activity. | nih.gov |

| 2,5-Disubstituted-1,3,4-thiadiazoles | A specific Schiff base derivative exhibited a superior analgesic and anti-inflammatory profile with low gastric ulceration incidence. | thaiscience.info |

| Substituted 2-amino-5-(1-(4-isobutylphenyl)ethyl)-1,3,4-thiadiazoles | One compound showed significant in vitro anti-inflammatory activity (72.5%) compared to ibuprofen (B1674241) (47.7%). Another compound exhibited the highest analgesic activity (69.8%). | nih.gov |

| Novel 1,3,4-thiadiazole derivatives | Compounds 3d and 3e showed the most prominent and consistent anti-inflammatory activity in a carrageenan-induced rat paw edema test and were found to be devoid of significant gastrointestinal toxicity. | ijpsdronline.com |

Antioxidant Activity and Radical Scavenging Mechanisms

The role of oxidative stress in the pathogenesis of numerous diseases has spurred the search for effective antioxidants. mdpi.com Heterocyclic compounds, including those with S- and N-containing rings like thiadiazoles, are of interest for their potential to act as antioxidants. mdpi.com The antioxidant mechanism of these compounds can involve various pathways, including the interruption of radical reactions and the chelation of metal ions. mdpi.com

Research on 1,3,4-thiadiazole derivatives has demonstrated their capacity for antioxidant activity. nih.gov For example, a study on new 1,2,4-triazole and 1,3,4-thiadiazole derivatives found that N-(2,4-Dimethylphenyl)-5-(4-nitrophenyl)-1,3,4-thiadiazol-2-amine exhibited excellent antioxidant activity, surpassing that of a standard drug. nih.gov The antioxidant potential of these molecules is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. frontiersin.org

The structural features of thiadiazole derivatives are critical to their antioxidant capacity. The presence of electron-donating groups can significantly enhance their radical scavenging abilities. frontiersin.org Theoretical studies on 1,3,4-oxadiazole (B1194373) derivatives, which share structural similarities with thiadiazoles, have highlighted that the N-H or C-H bond with the lowest bond dissociation enthalpy (BDE) is more susceptible to abstraction by free radicals, indicating higher antioxidant activity. frontiersin.org

For this compound, its potential as an antioxidant would be influenced by the electronic properties of the bromo and propyl substituents on the thiadiazole ring. These groups could modulate the electron density of the heterocyclic system and its ability to participate in radical scavenging reactions. Further investigation into its antioxidant properties through in vitro assays, such as the ABTS radical cation scavenging assay, would be necessary to determine its efficacy. mdpi.com

Table 2: Antioxidant Activity of Selected Heterocyclic Derivatives

| Compound Class | Method of Action/Key Findings | Reference |

| 1,3,4-Thiadiazole derivatives | A specific derivative showed excellent antioxidant activity, superior to the standard drug used in the study. | nih.gov |

| Thiazole and Thiazolidinone derivatives with phenolic fragments | Many of the synthesized compounds demonstrated better antioxidant activity compared to the standard butylated hydroxytoluene (BHT) in an ABTS radical removal assay. | mdpi.com |

| 1,3,4-Oxadiazol-2-ylthieno[2,3-d]pyrimidin-4-amine derivatives | Theoretical studies suggest that electron-donating groups enhance antioxidant activity, with the N-H bonds showing the lowest Bond Dissociation Enthalpy, indicating higher radical scavenging reactivity. | frontiersin.org |

| S-derivatives of 1,2,4-triazole | One compound, sodium 2-((4-phenyl-5-thiophene-3-ylmethyl)-1,2,4-triazole-3-yl)thio)acetate, exceeded the antioxidant activity of reference drugs. | zsmu.edu.ua |

Other Biologically Relevant Areas in Academic Context

The versatility of the thiadiazole nucleus extends to other areas of pharmacological research, including antidiabetic, antiulcerative, antihypertensive, and diuretic activities. researchgate.netmdpi.comnih.gov

Antidiabetic Research

Thiadiazole derivatives have been investigated as potential antidiabetic agents. researchgate.netnih.gov Some of these compounds have been designed to target enzymes such as α-glucosidase, which is involved in carbohydrate digestion. nih.govacs.org Inhibition of this enzyme can help to control postprandial hyperglycemia. For instance, a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues showed excellent inhibitory activity against α-glucosidase, with some analogues being significantly more potent than the standard drug, acarbose. nih.govacs.org Other potential targets for thiadiazole-based antidiabetic drugs include peroxisome proliferator-activated receptors (PPARs) and dipeptidyl peptidase-4 (DPP-4). nih.gov The structural features of this compound could make it a candidate for investigation as an inhibitor of these or other targets relevant to diabetes.

Antiulcerative Research

The development of anti-inflammatory agents with reduced gastrointestinal side effects has led to the exploration of thiadiazole derivatives for their antiulcerative properties. nih.gov As previously mentioned, several studies have found that certain anti-inflammatory thiadiazole compounds exhibit low ulcerogenic potential. ijpsdronline.comnih.govthaiscience.info This favorable profile is often linked to their selectivity for the COX-2 enzyme. thaiscience.info The principles of designing COX-2 selective inhibitors within the thiadiazole class could be applied to the study of this compound to assess its potential for anti-inflammatory activity with a favorable gastric safety profile.

Antihypertensive Research

Substituted thiadiazoles have also been explored for their potential as antihypertensive agents. nih.govnih.gov Research into 2-aryl-5-hydrazino-1,3,4-thiadiazoles revealed that compounds with a 2-substituted phenyl ring exhibited notable antihypertensive activity. nih.gov Preliminary studies suggested that the hypotensive effect of these compounds was due to a direct relaxant effect on vascular smooth muscle. nih.gov Another series of 2-arylamino-1,3,4-thiadiazole derivatives also showed antihypertensive activity in spontaneously hypertensive rats. nih.gov The specific substitutions on the thiadiazole ring of this compound would determine its potential interaction with cardiovascular targets and its viability as a candidate for antihypertensive research.

Diuretic Activity

The 1,3,4-thiadiazole nucleus has been identified as a promising scaffold in the search for new diuretic agents. mdpi.comnih.govnih.gov Studies have shown that substitutions at the 2nd and 5th positions of the 1,3,4-thiadiazole ring are crucial for diuretic activity. nih.gov For example, 5-methyl-substituted derivatives of 1,3,4-thiadiazoles have demonstrated a significant increase in the excretion of both water and electrolytes. nih.govnih.gov The mechanism of action for some of these diuretic compounds may involve the inhibition of carbonic anhydrase isoenzymes. nih.gov The structural characteristics of this compound, particularly the presence of a propyl group at the 3-position, could be explored to determine its potential for diuretic effects.

Table 3: Other Biological Activities of Thiadiazole Derivatives

| Biological Activity | Compound Class/Key Findings | Reference |

| Antidiabetic | 1,3,4-Thiadiazole-bearing Schiff base analogues showed excellent α-glucosidase inhibitory activity, with some being more potent than acarbose. | nih.govacs.org |

| Antiulcerative | Novel 1,3,4-thiadiazole derivatives with anti-inflammatory activity were found to be devoid of significant gastrointestinal toxicities. | ijpsdronline.com |

| Antihypertensive | 2-Aryl-5-hydrazino-1,3,4-thiadiazoles with 2-substituted phenyl rings showed the most potent activity, likely through direct relaxation of vascular smooth muscle. | nih.gov |

| Diuretic | 5-Methyl-substituted derivatives of 1,3,4-thiadiazoles exhibited significant diuretic activity, increasing water and electrolyte excretion. | nih.govnih.gov |

Antidepressant and Anxiolytic Studies

The thiadiazole nucleus is a well-established scaffold in medicinal chemistry, with various derivatives exhibiting a wide range of biological activities, including significant effects on the central nervous system (CNS). researchgate.netnih.govmdpi.com Research into substituted 1,3,4-thiadiazoles, a closely related isomer to the 1,2,4-thiadiazole core, has demonstrated their potential as antidepressant and anxiolytic agents. nih.govacs.orgnih.gov These findings offer valuable insights into the prospective CNS activities of substituted 1,2,4-thiadiazoles like this compound.

Detailed Research Findings

A significant body of research has focused on the synthesis and pharmacological evaluation of various thiadiazole derivatives for their antidepressant and anxiolytic properties. A notable study on a series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives found that certain compounds exhibited marked antidepressant and anxiolytic effects, with efficacy comparable to the reference drugs Imipramine and Diazepam. acs.orgnih.govacs.org The most potent compound from this series, identified as 3k (5-(3-methoxybenzylsulfanyl)-1,3,4-thiadiazol-2-ylamine), displayed a desirable mixed antidepressant-anxiolytic profile. acs.orgnih.gov

Further investigations into novel 1,3,4-thiadiazole derivatives have reinforced their potential in treating depression. nih.gov In a study utilizing tail-suspension and modified forced swimming tests in mice, several synthesized compounds significantly reduced immobility time, a key indicator of antidepressant-like activity. nih.gov Specifically, compounds 2c, 2d, 2e, 2f, 2g, and 2h demonstrated notable effects without significantly altering locomotor activity, suggesting a specific antidepressant action. nih.gov The structure-activity relationship analysis from this study indicated that the nature of substituents on the thiadiazole and piperazine (B1678402) rings plays a crucial role in their antidepressant potential. nih.gov

Another study on a substituted benzothiadiazole, 5-((4-methoxyphenyl)thio)benzo[c] nih.govacs.orgnih.govthiadiazole (MTDZ) , explored its antidepressant-like mechanisms. nih.gov The findings suggested that MTDZ exerts its effects through the selective inhibition of monoamine oxidase A (MAO-A) and modulation of the serotonergic and nitric oxide systems. nih.gov This highlights a potential molecular target for thiadiazole derivatives in the context of depression.

The anxiolytic potential of this class of compounds has also been a subject of investigation. The mixed antidepressant-anxiolytic activity observed for some 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives underscores the versatility of the thiadiazole scaffold in modulating mood and anxiety. acs.orgnih.gov

Interactive Data Tables

The following tables summarize the key findings from studies on the antidepressant and anxiolytic activities of various thiadiazole derivatives.

Table 1: Antidepressant-like Activity of Substituted 1,3,4-Thiadiazole Derivatives in the Tail Suspension Test (TST) nih.gov

| Compound | Immobility Time (seconds, Mean ± SEM) | Significance vs. Control |

| Control | 180 ± 10.5 | - |

| Fluoxetine (10 mg/kg) | 110 ± 8.2 | p < 0.01 |

| Compound 2c | 125 ± 9.1 | p < 0.01 |

| Compound 2d | 105 ± 7.5 | p < 0.001 |

| Compound 2e | 130 ± 11.3 | p < 0.01 |

| Compound 2f | 140 ± 12.0 | p < 0.05 |

| Compound 2g | 128 ± 10.8 | p < 0.01 |

| Compound 2h | 108 ± 8.9 | p < 0.001 |

This table is based on data reported in the study by Kulab et al. (2020) and illustrates the significant reduction in immobility time for active compounds compared to the control group, indicating a potential antidepressant effect.

Table 2: Behavioral Effects of a Lead 2-Amino-5-sulfanyl-1,3,4-thiadiazole Compound (3k) acs.orgnih.gov

| Behavioral Test | Observation | Implication |

| Antidepressant Models | Marked antidepressant properties | Comparable efficacy to Imipramine |

| Anxiolytic Models | Significant anxiolytic activity | Comparable efficacy to Diazepam |

| Side Effect Profile | Sedation and amnesia observed at doses much higher than therapeutic doses | Promising therapeutic window |

This table summarizes the promising mixed antidepressant-anxiolytic profile of compound 3k as identified by Clerici et al. (2001).

These studies collectively suggest that the 1,2,4-thiadiazole core, as present in This compound , is a promising scaffold for the development of novel CNS-active agents. The principles of molecular target engagement, such as potential MAO-A inhibition, and the structure-activity relationships observed in related thiadiazole series, provide a rational basis for the future investigation of this specific compound's antidepressant and anxiolytic properties.

Advanced Applications in Materials Science and Interdisciplinary Fields for Thiadiazole Derivatives

Electronic and Optical Properties of Thiadiazole-Containing Materials

Thiadiazole derivatives are recognized for their distinctive electronic and optical properties, which makes them valuable in the field of materials science. The aromatic 1,2,4-thiadiazole (B1232254) ring is inherently electron-withdrawing, a property that is fundamental to its applications. isres.org This electron-accepting nature allows for the creation of materials with tailored electronic characteristics, particularly when combined with electron-donating units to form "push-pull" systems.

The presence of a bromine atom on the thiadiazole ring, as in 5-Bromo-3-propyl-1,2,4-thiadiazole, further modulates these electronic properties. Halogen atoms are known to influence the electronic structure and can enhance inter- and intramolecular interactions, which are crucial for the performance of organic electronic materials. mdpi.com Theoretical studies on related thiadiazole polymers have shown that control over the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be achieved through molecular design, which in turn modifies the material's optical and electronic properties. spiedigitallibrary.orgresearchgate.net

Many thiadiazole-containing materials exhibit photoluminescence, emitting light in the blue or green spectrum upon excitation. This luminescence can be attributed to intraligand transitions that are modulated by the specific substituents and the molecular environment. The development of polymers incorporating thiadiazole units has been a subject of interest for creating materials with low energy band gaps, potentially leading to highly conductive polymers without the need for doping. spiedigitallibrary.orgresearchgate.net

Table 1: Summary of Electronic and Optical Properties of Thiadiazole Derivatives

| Property | Description | Significance in Materials Science |

| Electron-Withdrawing Nature | The thiadiazole ring acts as an electron acceptor. isres.org | Essential for creating n-type semiconductors and "push-pull" architectures for nonlinear optics and OLEDs. researchgate.netresearchgate.net |

| Photoluminescence | Many derivatives exhibit strong fluorescence, often in the blue-green region of the spectrum. | Key property for applications in organic light-emitting diodes (OLEDs) and fluorescent sensors. utq.edu.iq |

| Tunable Band Gap | The HOMO-LUMO energy gap can be modified by altering substituents on the thiadiazole core. spiedigitallibrary.orgresearchgate.net | Allows for the fine-tuning of electronic and optical properties for specific applications, such as conductive polymers. spiedigitallibrary.org |

| π-Conjugation | The aromatic ring facilitates good π-electron conjugation. | Crucial for charge transport in organic electronics and for achieving desired optical absorption and emission characteristics. |

Role as Ligands in Coordination Chemistry

Thiadiazoles, including the 1,2,4-isomer, are highly effective ligands in coordination chemistry. isres.org Their ability to coordinate with metal ions stems from the presence of free electron pairs on the two nitrogen heteroatoms and the sulfur atom within the ring. researchgate.net This polyfunctional nature allows them to act as versatile building blocks for constructing metal-organic frameworks (MOFs) and coordination polymers. isres.org

The coordination typically occurs through one of the nitrogen atoms, which is generally a stronger donor than the sulfur atom. researchgate.net The specific substitution on the thiadiazole ring, such as the propyl and bromo groups in this compound, can influence the steric and electronic environment around the coordinating atoms, thereby affecting the structure and properties of the resulting metal complex. For instance, different substituted thiadiazole ligands have been used to form complexes with various transition metals like Cu(II), Zn(II), Co(II), and Ni(II). nih.govresearchgate.net

The resulting coordination compounds have shown potential applications in diverse areas such as catalysis, luminescence, and magnetism. The assembly of thiadiazole-based ligands with metal ions can lead to structures with one, two, or three dimensions, which may exhibit properties like blue photoluminescence at room temperature. utq.edu.iq

Table 2: Coordination Behavior of Thiadiazole-Based Ligands

| Metal Ion | Coordination Mode | Resulting Complex Structure | Potential Application |

| Cu(II), Zn(II) | Chelation via a thiadiazole nitrogen and a neighboring functional group. nih.gov | 1:1 or 2:1 ligand-to-metal ratio complexes have been observed. nih.gov | Synergistic antibacterial agents. nih.gov |

| Co(II), Ni(II) | Coordination through ring nitrogen atoms. researchgate.net | Formation of polymeric or discrete molecular complexes. researchgate.net | Antifungal agents. researchgate.net |

| Lanthanides (Ln) | Terminal N-bound coordination. mdpi.com | 1D or 2D coordination polymers. mdpi.com | Luminescent materials. mdpi.com |

| Various Transition Metals | Bridging ligands connecting metal centers. | Metal-organic frameworks (MOFs) and supramolecular networks. | Luminescence, catalysis, sorption. |

Applications in Organic Light-Emitting Devices (OLEDs, PHOLEDs, PLEDs)

The unique electronic and optical properties of thiadiazole derivatives make them excellent candidates for use in organic light-emitting devices (OLEDs). nih.gov Their inherent electron-withdrawing capability allows them to function effectively as electron-transporting materials (ETLs) or as electron-accepting moieties in emissive materials. researchgate.netnih.gov The high chemical and thermal stability of the thiadiazole ring is another advantage for device longevity. nih.gov

In the context of OLEDs, materials based on thiadiazoles can be used to create deep blue emitters, which are crucial for full-color displays and white lighting. nih.gov For example, combining a thiadiazole derivative with other chromophores like anthracene (B1667546) and pyrene (B120774) can suppress unwanted excimer formation and enhance electroluminescence efficiency. nih.gov The strong electron-withdrawing nature of the thiadiazole core helps in balancing charge injection and transport within the device, leading to improved performance metrics such as current efficiency and external quantum efficiency (EQE). researchgate.netnih.gov

Research has shown that polymers containing thiadiazole units are promising for use in polymer light-emitting diodes (PLEDs) due to their good solubility and ability to emit blue or green light. The design of new emissive materials often involves creating a "push-pull" structure where the thiadiazole acts as the electron-accepting "pull" component, which is a well-established strategy for developing efficient emitters. researchgate.net

Table 3: Application of Thiadiazole Derivatives in OLEDs

| Device Type | Role of Thiadiazole Derivative | Example Finding |

| OLED | Electron-Transport Layer (ETL) | Heterocycles with high electron affinity, like thiadiazoles, are used as electron-withdrawing blocks in ETL materials. researchgate.net |

| OLED | Deep Blue Emitter | A dual-core structure incorporating an oxazole (B20620) (a bioisostere of thiadiazole) derivative achieved a high external quantum efficiency of 4.26% in a non-doped device. nih.gov |

| PLED | Emissive Polymer | Polymers containing thiadiazole units can emit strong blue or green fluorescence and have good solubility for device fabrication. |

| PHOLED | Host Material | 1,2,4-oxadiazoles, which are bioisosteric to 1,2,4-thiadiazoles, have shown useful properties in blue phosphorescent devices. nih.gov |

Bioisosteric Relationships and Their Impact on Molecular Design

Bioisosterism, the strategy of replacing a functional group in a molecule with another group that has similar physical or chemical properties, is a powerful tool in medicinal chemistry and molecular design. researchgate.netufrj.br The thiadiazole ring is a well-known bioisostere for several other cyclic structures, most notably oxadiazole, pyrimidine (B1678525), and thiazole (B1198619). nih.govresearchgate.netresearchgate.net This relationship is crucial for optimizing the properties of a lead compound to enhance its activity or improve its pharmacokinetic profile. researchgate.net

The 1,2,4-thiadiazole ring, for instance, is structurally similar to the pyrimidine moiety, which is a fundamental component of many biologically essential molecules. isres.org This resemblance allows 1,2,4-thiadiazole derivatives to be designed as mimics of pyrimidine-containing compounds to interact with biological targets. nih.govresearchgate.net Similarly, the replacement of an oxygen atom in an oxadiazole ring with a sulfur atom to yield a thiadiazole can lead to compounds with similar biological activities but potentially different properties like membrane permeability, due to the increased lipophilicity imparted by the sulfur atom. nih.govnih.gov

This strategy of bioisosteric replacement allows chemists to fine-tune molecular properties. For example, substituting a thiazole with a 1,2,4-thiadiazole can alter the electronic distribution and hydrogen-bonding capabilities of a molecule, which can have a significant impact on its interaction with a biological receptor or its performance in a material. rsc.org

Table 4: Bioisosteric Relationships of the Thiadiazole Ring

| Thiadiazole Isomer | Bioisosteric Partner(s) | Rationale for Replacement | Impact on Molecular Design |

| 1,2,4-Thiadiazole | Pyrimidine, 1,2,4-Oxadiazole, Thiazole isres.orgnih.govresearchgate.net | Similar ring structure, size, and electronic properties. isres.org | Design of new therapeutic agents by mimicking the structure of natural pyrimidines; used in drug discovery for various diseases. isres.orgresearchgate.net |

| 1,3,4-Thiadiazole (B1197879) | 1,3,4-Oxadiazole (B1194373) nih.govnih.gov | The sulfur atom can improve liposolubility and ability to cross cell membranes compared to oxygen. nih.gov | Development of drugs with improved pharmacokinetic properties and diverse biological activities. nih.govnih.gov |

| General Thiadiazole | Thiophene, Benzene | Used as aromatic linkers to control the orientation of substituents and modulate molecular properties. researchgate.net | Fine-tuning of electronic and steric properties in materials science and medicinal chemistry. researchgate.net |

Future Directions and Emerging Research Avenues for 5 Bromo 3 Propyl 1,2,4 Thiadiazole

Development of Novel Synthetic Approaches for Complex Thiadiazole Architectures

The synthesis of thiadiazole derivatives is an active area of research, with a focus on creating more efficient, environmentally friendly, and versatile methods. researchgate.net Traditional synthetic routes often require harsh conditions, such as high temperatures or the use of toxic reagents. researchgate.netresearchgate.net Modern approaches are shifting towards more sustainable and one-pot syntheses. For instance, the use of polyphosphate ester (PPE) as a cyclizing agent in the reaction between thiosemicarbazide (B42300) and carboxylic acids presents a less toxic alternative to reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient production of thiadiazole compounds. researchgate.net This technique offers advantages in terms of reduced reaction times and improved yields. researchgate.net Furthermore, enzymatic synthesis using haloperoxidases is a promising green chemistry approach for the preparation of halogenated thiadiazoles.